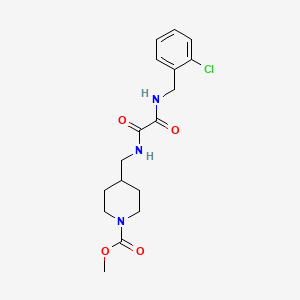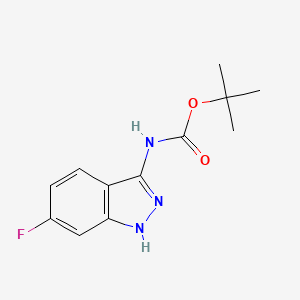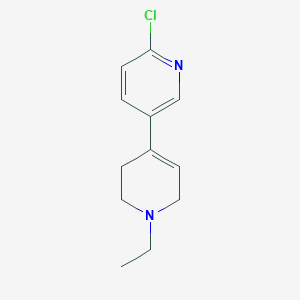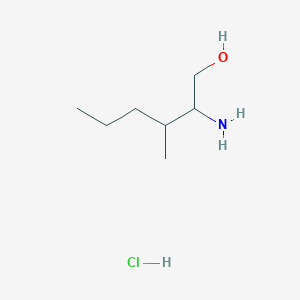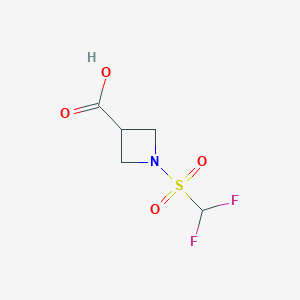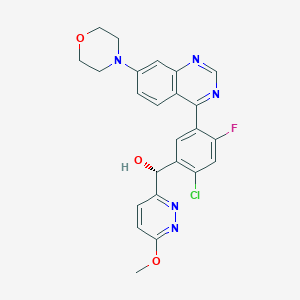
(R)-Nedisertib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Nedisertib is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase CHK1, which plays a critical role in the DNA damage response pathway. CHK1 is involved in the regulation of cell cycle checkpoints, DNA repair, and apoptosis. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Mecanismo De Acción
(R)-Nedisertib inhibits CHK1, which is a serine/threonine protein kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and phosphorylates downstream targets, such as CDC25A, to prevent entry into mitosis and allow time for DNA repair. Inhibition of CHK1 by (R)-Nedisertib results in the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
(R)-Nedisertib has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to enhance the cytotoxicity of DNA-damaging agents in vitro and in vivo. (R)-Nedisertib has also been shown to inhibit the growth of tumor xenografts in mice when used in combination with DNA-damaging agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-Nedisertib has several advantages for lab experiments. It is a potent inhibitor of CHK1 and has been shown to enhance the cytotoxicity of DNA-damaging agents in a variety of cancer cell lines. In addition, (R)-Nedisertib has been shown to inhibit the growth of tumor xenografts in mice when used in combination with DNA-damaging agents. However, (R)-Nedisertib has some limitations for lab experiments. It is a small molecule inhibitor and may have limited efficacy in solid tumors due to poor penetration into the tumor microenvironment.
Direcciones Futuras
For research include the development of more potent and selective CHK1 inhibitors, the identification of biomarkers that predict response to CHK1 inhibitors, and the evaluation of (R)-Nedisertib in combination with other targeted therapies. In addition, the role of CHK1 in the DNA damage response pathway is complex and further research is needed to fully understand its role in cancer biology.
Métodos De Síntesis
(R)-Nedisertib can be synthesized by a convergent synthesis method. The synthesis involves the coupling of two key intermediates, which are prepared separately. The first intermediate is synthesized by reacting 2,6-dichloro-4-nitrophenol with (R)-3-aminopiperidine in the presence of a base. The second intermediate is prepared by reacting 3,5-dibromo-2-chloropyridine with 2-amino-5-bromo-3-methylpyridine in the presence of a base. The two intermediates are then coupled together using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield (R)-Nedisertib.
Aplicaciones Científicas De Investigación
(R)-Nedisertib has been extensively studied in preclinical models of cancer. It has been shown to enhance the cytotoxicity of DNA-damaging agents, such as cisplatin, doxorubicin, and gemcitabine, in a variety of cancer cell lines. In addition, (R)-Nedisertib has been shown to inhibit the growth of tumor xenografts in mice when used in combination with DNA-damaging agents. These findings suggest that (R)-Nedisertib may have potential as a chemosensitizer in the treatment of cancer.
Propiedades
IUPAC Name |
(R)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXJLUYGFNTAL-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NN=C(C=C1)[C@@H](C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Nedisertib | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2792765.png)
![7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2792767.png)
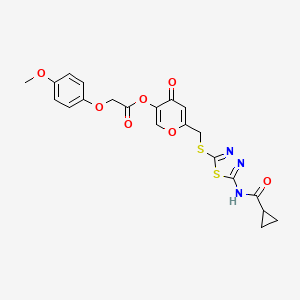
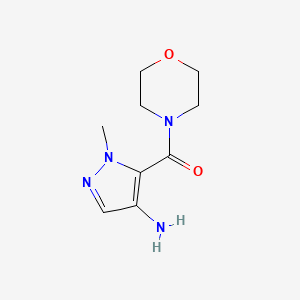
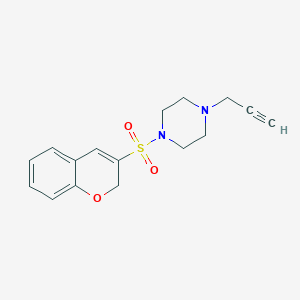
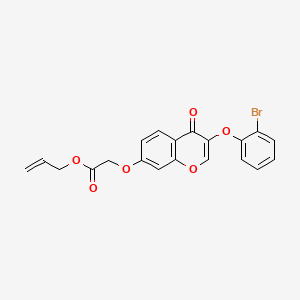
![5-((2,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2792774.png)
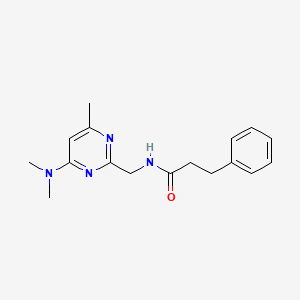
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)
